molecular formula C15H16BrNO2 B13015031 Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate

Cat. No.: B13015031
M. Wt: 322.20 g/mol
InChI Key: BLYFGQUQXWXFCJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.

Preparation Methods

The synthesis of Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 8-isopropylquinoline, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows the compound to bind to these targets, potentially inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

ethyl 4-bromo-8-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C15H16BrNO2/c1-4-19-15(18)12-8-17-14-10(9(2)3)6-5-7-11(14)13(12)16/h5-9H,4H2,1-3H3

InChI Key

BLYFGQUQXWXFCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Br)C=CC=C2C(C)C

Origin of Product

United States

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